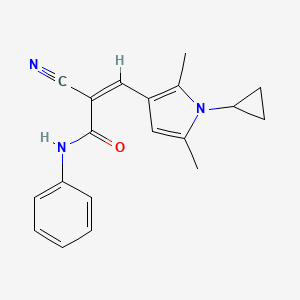![molecular formula C17H18ClNO5S B3012330 N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide CAS No. 338424-26-3](/img/structure/B3012330.png)
N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, methoxyphenyl, sulfonyl, and hydroxypropanamide are common in the literature and are associated with various biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the resolution of a nonsteroidal antiandrogen involved chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation to isolate the enantiomers . Another study describes the synthesis of N-substituted benzene sulfonamide derivatives through the reaction of benzene sulfonyl chloride with different electrophiles, indicating the versatility of sulfonyl-containing compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a sulfonyl group attached to an aromatic ring, which can significantly influence the compound's reactivity and interaction with biological targets. The absolute configuration of chiral centers, as seen in the antiandrogen study, is crucial for the biological activity of such compounds .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include copolymerization, as seen with methoxyallene and 4-chlorophenyl isocyanate, which leads to the formation of polyamides with reactive exo-methylene groups . The presence of reactive functional groups like sulfonyl and chlorophenyl can lead to a variety of chemical transformations, which are essential for the development of pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. For example, the pharmacokinetics of a sulfoxide compound and its metabolites were studied, revealing how the sulfonyl group affects the metabolic interconversion and tissue distribution processes . The presence of chloro and methoxy groups can also affect the solubility, stability, and overall reactivity of the compound.
科学的研究の応用
Quantum Mechanical and Spectroscopic Studies
N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide and related compounds have been characterized through various spectroscopic methods such as FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR. These studies are essential for understanding the molecular geometry and electronic properties of such compounds, which is crucial in the development of pharmaceuticals and materials (Chandralekha et al., 2019).
Anticancer Applications
Research has shown that certain sulfonamide derivatives, similar in structure to this compound, exhibit potent anticancer effects. These compounds have demonstrated the ability to inhibit the growth of various human cancer cells and induce cell apoptosis, making them potential candidates for cancer therapy (Liu et al., 2012).
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to understand their interaction with enzymes like cyclooxygenase-2. These studies help in predicting the biological activity and potential therapeutic uses of these compounds (Al-Hourani et al., 2015).
Enzyme Inhibition for Neurodegenerative Diseases
Compounds structurally similar to this compound have shown significant activity against enzymes like acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's (Fatima et al., 2013).
Antiviral Properties
Research on derivatives of this compound family has indicated anti-tobacco mosaic virus activity, showcasing potential in antiviral research and treatment (Chen et al., 2010).
Fungicidal Activities
Studies have revealed that certain compounds in this chemical family possess broad-spectrum fungicidal activities. This highlights their potential in agricultural and pharmaceutical applications to combat fungal infections (Yu et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-17(21,16(20)19-13-5-3-12(18)4-6-13)11-25(22,23)15-9-7-14(24-2)8-10-15/h3-10,21H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOTSXOFOSMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

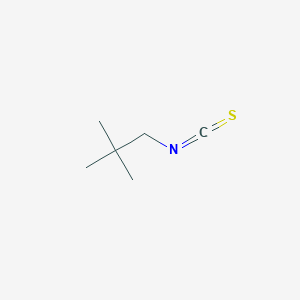
![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)

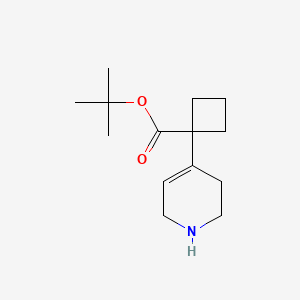
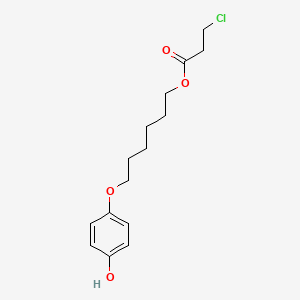
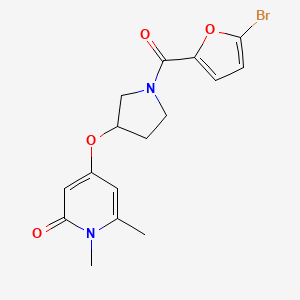
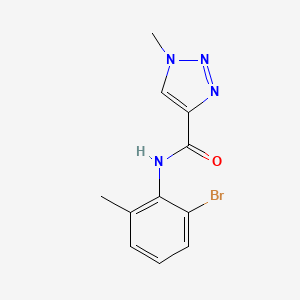
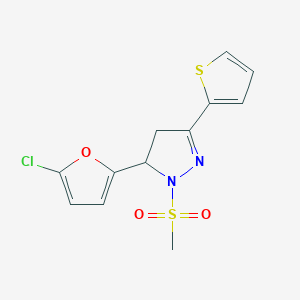
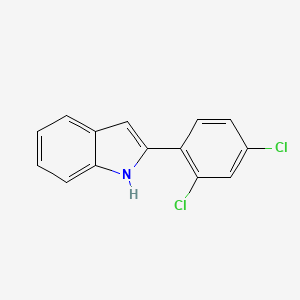
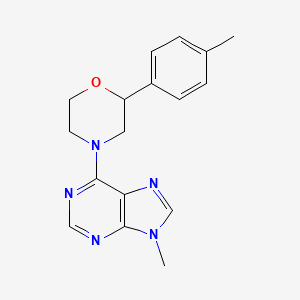
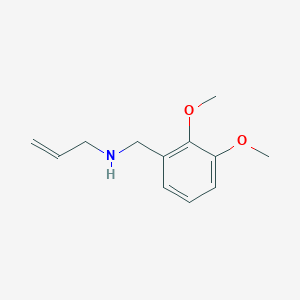
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)
